

H-Asp(OtBu)-OtBu.HCl CAS number and molecular weight

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Compound of Interest

Compound Name: *H-Asp(OtBu)-OtBu.HCl*

Cat. No.: *B555411*

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Technical Guide: H-Asp(OtBu)-OtBu.HCl

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **H-Asp(OtBu)-OtBu.HCl**, a key building block in peptide synthesis.

Chemical and Physical Properties

H-Asp(OtBu)-OtBu.HCl, also known as L-Aspartic acid di-tert-butyl ester hydrochloride, is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis. The tert-butyl protecting groups on the side chain and C-terminus prevent unwanted side reactions during peptide coupling.

Property	Value	References
CAS Number	1791-13-5	[1] [2] [3]
Molecular Formula	C ₁₂ H ₂₄ ClNO ₄	[1] [4]
Molecular Weight	281.78 g/mol	[1] [2] [4] [5]
Appearance	White to off-white solid/powder	[1] [2]
Purity	>98.0%	
Melting Point	152-155 °C	

Applications in Peptide Synthesis

H-Asp(OtBu)-OtBu.HCl serves as a fundamental component in the synthesis of peptides. Its primary application is as a protected building block for the introduction of aspartic acid residues into a peptide sequence. The tert-butyl protecting groups are stable under standard coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), during the final deprotection step.

Experimental Protocol: General Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an amino acid like **H-Asp(OtBu)-OtBu.HCl** in Fmoc-based solid-phase peptide synthesis.

Materials:

- Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
- **H-Asp(OtBu)-OtBu.HCl**
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBT (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

- Resin Swelling: The resin is swelled in DMF for 30 minutes.

- Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve **H-Asp(OtBu)-OtBu.HCl** (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
 - Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.
- Washing: The resin is washed with DMF and DCM to remove excess reagents.
- Repeat: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups (including the OtBu groups from aspartic acid) are removed by treatment with a cleavage cocktail for 2-3 hours.
- Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis utilizing protected amino acids such as **H-Asp(OtBu)-OtBu.HCl**.



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Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

As **H-Asp(OtBu)-OtBu.HCl** is a protected amino acid used for chemical synthesis, it is not directly involved in biological signaling pathways. Its role is to be incorporated into a peptide chain which, once synthesized and purified, may have biological activity. The signaling pathway would be a characteristic of the final peptide, not this individual building block.

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